molecular formula C19H37NO4 B091616 N-Hexadecanoyl-serine CAS No. 16417-38-2

N-Hexadecanoyl-serine

Cat. No. B091616
CAS RN: 16417-38-2
M. Wt: 343.5 g/mol
InChI Key: BFVRFWIQTACAPT-KRWDZBQOSA-N
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Description

N-Hexadecanoyl-serine belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids. These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom . Thus, N-hexadecanoyl-serine is considered to be a fatty amide .


Molecular Structure Analysis

The molecular formula of N-Hexadecanoyl-serine is C19H37NO4 . It has an exact mass of 343.272259 . The InChI string representation is InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 .


Physical And Chemical Properties Analysis

N-Hexadecanoyl-serine has several calculated physicochemical properties. It has 24 heavy atoms, no rings, no aromatic rings, and 17 rotatable bonds . Its Van der Waals molecular volume is 378.14, and its topological polar surface area is 86.63 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its logP is 4.60, and its molar refractivity is 97.97 .

Scientific Research Applications

Role in Cancer Metabolism

N-Hexadecanoyl-serine, as a derivative of serine, plays a critical role in various metabolic processes crucial for the proliferation of cells. Research highlights serine's significance as a one-carbon donor in the folate cycle, contributing to nucleotide synthesis, methylation reactions, and antioxidant defense through NADPH generation. This aspect makes serine highly relevant in cancer, where cells show a marked dependency on serine, leading to potential therapeutic opportunities through the inhibition of serine synthesis or the limitation of its uptake (Yang & Vousden, 2016).

Serine Synthesis and Cancer Therapeutics

Serine synthesis and its coordination with one-carbon unit fate are essential in cancer biology. The inhibition of serine synthesis enzymes, like PHGDH, has shown to suppress the growth of cancer cells reliant on serine. This inhibition affects not only glucose-derived serine but also impacts the incorporation of one-carbon units from both glucose-derived and exogenous serine into nucleotides, hinting at the multifaceted role of serine synthesis in cancer cell metabolism and providing a basis for novel therapeutic interventions (Pacold et al., 2016).

Serine in Neuropsychiatric Disorders

D-Serine, an enantiomer of serine, has been the focus of studies related to its potent role as a co-agonist at the NMDA glutamate receptor. This connection has led to investigations into the potential of D-serine as a therapeutic agent and biomarker in conditions like schizophrenia and depression. The balance and metabolism of D-serine are crucial, with its levels being intricately tied to cognitive functions and the potential for therapeutic interventions (MacKay et al., 2019).

Serine Metabolism and Neurological Disorders

Serine's role extends beyond being a mere amino acid; it's a neurotrophic factor and a precursor to several critical compounds like glycine and D-serine. Defects in serine biosynthesis and transport can lead to various neurological manifestations, and early therapeutic intervention with L-serine could be beneficial in preventing or ameliorating symptoms related to serine biosynthesis and transport defects (El-Hattab, 2016).

properties

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVRFWIQTACAPT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexadecanoyl-serine

CAS RN

16417-38-2
Record name N-Palmitoyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16417-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-palmitoyl-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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